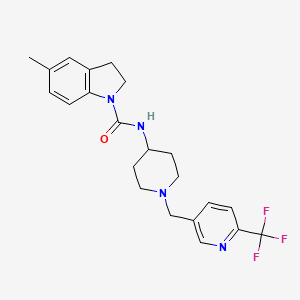
5-Methyl-N-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)indoline-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-N-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)indoline-1-carboxamide is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, a piperidine ring, and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)indoline-1-carboxamide typically involves multiple steps, including the formation of the trifluoromethylpyridine, the piperidine ring, and the indole moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-N-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)indoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to modify the functional groups attached to the rings.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-N-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)indoline-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 5-Methyl-N-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)indoline-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group and indole moiety play crucial roles in binding to receptors or enzymes, modulating their activity. This compound may affect various pathways, including those involved in cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
N-(methyl(oxo)(1-(6-(trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)-2,3-dihydroindole-1-carboxamide: Shares a similar structure but with different substituents.
4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride: Contains a piperazine ring instead of a piperidine ring.
Uniqueness
5-Methyl-N-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)indoline-1-carboxamide is unique due to its combination of a trifluoromethyl group, a pyridine ring, a piperidine ring, and an indole moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Propiedades
Número CAS |
909669-73-4 |
|---|---|
Fórmula molecular |
C22H25F3N4O |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
5-methyl-N-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C22H25F3N4O/c1-15-2-4-19-17(12-15)6-11-29(19)21(30)27-18-7-9-28(10-8-18)14-16-3-5-20(26-13-16)22(23,24)25/h2-5,12-13,18H,6-11,14H2,1H3,(H,27,30) |
Clave InChI |
ZCZQEBHFIFASLV-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(CC2)C(=O)NC3CCN(CC3)CC4=CN=C(C=C4)C(F)(F)F |
SMILES canónico |
CC1=CC2=C(C=C1)N(CC2)C(=O)NC3CCN(CC3)CC4=CN=C(C=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















